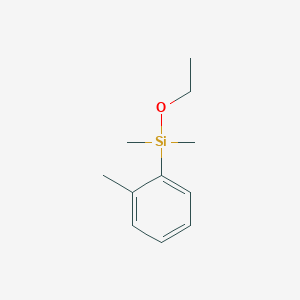
Ethoxy(dimethyl)(2-methylphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxy(dimethyl)(2-methylphenyl)silane: is an organosilicon compound with the molecular formula C11H18OSi . It is a derivative of silane, where the silicon atom is bonded to an ethoxy group, two methyl groups, and a 2-methylphenyl group. This compound is used in various chemical applications due to its unique properties, including its ability to form stable bonds with organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxy(dimethyl)(2-methylphenyl)silane can be synthesized through several methods. One common method involves the reaction of dimethylchlorosilane with 2-methylphenol in the presence of a base, followed by the addition of ethanol to introduce the ethoxy group. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving distillation and purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: Ethoxy(dimethyl)(2-methylphenyl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ethoxy group can be hydrolyzed to form silanols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxanes.
Substitution: Depending on the substituent, various organosilicon compounds.
Scientific Research Applications
Ethoxy(dimethyl)(2-methylphenyl)silane has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethoxy(dimethyl)(2-methylphenyl)silane involves its ability to form stable bonds with both organic and inorganic materials. The silicon atom can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile compound for various applications. The ethoxy group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds, contributing to the compound’s stability and functionality .
Comparison with Similar Compounds
- Dimethylphenylsilane
- Ethoxydimethylphenylsilane
- Dimethyl(2-methylphenyl)silane
Comparison: Ethoxy(dimethyl)(2-methylphenyl)silane is unique due to the presence of both ethoxy and 2-methylphenyl groups, which provide distinct reactivity and properties compared to similar compounds. For example, the ethoxy group allows for hydrolysis and condensation reactions, while the 2-methylphenyl group provides steric hindrance and electronic effects that influence the compound’s reactivity and stability .
Properties
CAS No. |
102992-82-5 |
|---|---|
Molecular Formula |
C11H18OSi |
Molecular Weight |
194.34 g/mol |
IUPAC Name |
ethoxy-dimethyl-(2-methylphenyl)silane |
InChI |
InChI=1S/C11H18OSi/c1-5-12-13(3,4)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3 |
InChI Key |
OSYPLQKFKSOBMX-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(C)C1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















